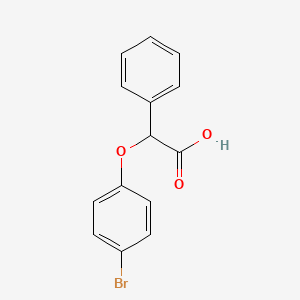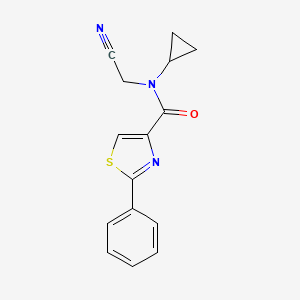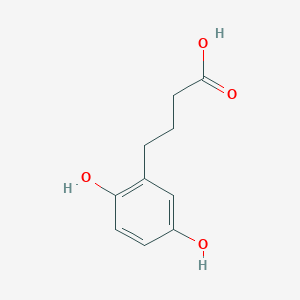
2-(4-Bromophenoxy)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Bromophenoxy)-2-phenylacetic acid” is a chemical compound with the empirical formula C14H11BrO3 and a molecular weight of 307.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenoxy)-2-phenylacetic acid” can be represented by the SMILES string O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Br . This indicates that the compound contains a carboxylic acid group (-COOH) attached to a phenyl ring, which is further connected to another phenyl ring through a bromophenoxy group .
Physical And Chemical Properties Analysis
“2-(4-Bromophenoxy)-2-phenylacetic acid” is a solid compound . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.
Aplicaciones Científicas De Investigación
Metabolism in Various Species
A study on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) metabolism found that oxidative deamination leads to the formation of metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), indicating the significance of this pathway in multiple species including humans. Interspecies differences in metabolism were observed, highlighting the complexity of metabolic pathways involving bromophenol derivatives (Carmo et al., 2005).Natural Occurrence and Activity
In a study on bromophenol derivatives from the red alga Rhodomela confervoides, a series of derivatives including 2-phenyl-3-(2,3-dibromo-4,5-dihydroxyphenyl)propionic acid were identified. These compounds, however, showed inactivity against several human cancer cell lines and microorganisms, suggesting a specific biological interaction spectrum (Zhao et al., 2004).Pharmacokinetic Profile
A study on novel 5alpha-reductase inhibitors detailed the synthesis of phenoxybenzoylphenyl acetic acids, revealing potent and selective human type 2 enzyme inhibitors. The pharmacokinetic profile of the bromophenol derivative, after oral administration in rats, demonstrated high bioavailability and a biological half-life, indicating its potential for clinical evaluation (Salem et al., 2006).Antioxidant Properties
Bromophenol derivatives from the marine red alga Polysiphonia urceolata, including compounds structurally similar to 2-(4-Bromophenoxy)-2-phenylacetic acid, exhibited significant DPPH radical-scavenging activity. These findings highlight the potential of bromophenol derivatives as natural antioxidants (Li et al., 2007).Bromophenol Derivatives as Antioxidants
The isolation and characterization of bromophenol derivatives from Rhodomela confervoides revealed potent antioxidant activities, stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that such derivatives, including compounds structurally akin to 2-(4-Bromophenoxy)-2-phenylacetic acid, could be excellent sources of natural antioxidants (Li et al., 2011).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to handle the compound with appropriate protective measures and avoid release to the environment .
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPPWTYIGIOWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-2-phenylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2604541.png)


![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2604546.png)




![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2604555.png)


![2-amino-4-(2,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2604559.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)